2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide is a synthetic compound that has been identified as a potential therapeutic agent for bone diseases associated with excessive bone resorption. [] Its chemical structure combines an indole ring system with a pyridazinone ring and a substituted phenyl group, linked by an acetamide bridge. In scientific research, it has primarily been studied for its inhibitory effects on osteoclast differentiation, a key process in bone resorption.
While the specific synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide is not detailed in the provided literature, it was identified through screening of commercial chemical libraries. [] This suggests a synthetic pathway likely exists, but further investigation is needed to uncover the specific steps and conditions involved.
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide inhibits osteoclast differentiation, a process essential for bone resorption. [] Unlike other compounds targeting receptor activator of nuclear factor kappa-Β ligand (RANKL) signaling, this compound doesn't directly affect RANKL signaling pathways or osteoclast-specific gene markers. [] Instead, it specifically downregulates the expression of:
By suppressing cathepsin K expression, the compound reduces matrix metalloprotease-9 activity, hindering bone resorption and actin ring formation during osteoclast differentiation. []
CAS No.: 13478-45-0
CAS No.: 132843-44-8
CAS No.: 4260-20-2
CAS No.: 108347-97-3
CAS No.: 17763-13-2